molecular formula C22H15ClN2O4 B245054 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B245054
分子量: 406.8 g/mol
InChIキー: ZTFMDFKSRLLXJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a chemical compound that belongs to the class of tyrosine kinase inhibitors. This compound has gained significant attention in the scientific community due to its potential applications in cancer research.

科学的研究の応用

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to the suppression of tumor growth and metastasis. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been investigated for its potential use in the treatment of non-small cell lung cancer, head and neck cancer, and colorectal cancer.

作用機序

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a competitive inhibitor of EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This binding prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR activity. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors by suppressing the production of vascular endothelial growth factor (VEGF). Additionally, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

実験室実験の利点と制限

One advantage of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its specificity for EGFR tyrosine kinase. This specificity allows for the selective inhibition of EGFR activity without affecting other cellular processes. However, one limitation of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for the research and development of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is the investigation of its potential use in combination with other tyrosine kinase inhibitors for the treatment of cancer. Another direction is the exploration of its potential use in the treatment of other diseases that involve EGFR activity, such as Alzheimer's disease. Additionally, the development of more soluble analogs of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could improve its efficacy in vivo.
Conclusion:
In conclusion, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential applications in cancer research. Its specificity for EGFR tyrosine kinase and ability to induce apoptosis and inhibit angiogenesis make it an attractive candidate for further study. With continued research and development, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has the potential to become a valuable tool in the fight against cancer.

合成法

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that includes the condensation of 2-amino-5-chlorobenzoxazole with 4-bromobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting compound with 3,4-methylenedioxyphenylacetic acid chloride to yield N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

特性

分子式

C22H15ClN2O4

分子量

406.8 g/mol

IUPAC名

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H15ClN2O4/c23-15-4-8-18-17(12-15)25-22(29-18)13-1-5-16(6-2-13)24-21(26)14-3-7-19-20(11-14)28-10-9-27-19/h1-8,11-12H,9-10H2,(H,24,26)

InChIキー

ZTFMDFKSRLLXJI-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl

正規SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。